3-Ethyl-4-methyl-5-(methylthio)isoxazole

Anthelmintic Drug Discovery Veterinary Parasitology

3-Ethyl-4-methyl-5-(methylthio)isoxazole (CAS 118631-13-3) is a trisubstituted isoxazole derivative with a methylthio group at the 5‑position and alkyl (ethyl, methyl) substitution at the 3‑ and 4‑positions. It belongs to the 3‑substituted 5‑methylthio‑isoxazole class, a series that has been systematically evaluated for anthelmintic activity.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 118631-13-3
Cat. No. B049035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methyl-5-(methylthio)isoxazole
CAS118631-13-3
SynonymsIsoxazole, 3-ethyl-4-methyl-5-(methylthio)- (9CI)
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C)SC
InChIInChI=1S/C7H11NOS/c1-4-6-5(2)7(10-3)9-8-6/h4H2,1-3H3
InChIKeyCMKQMOMNKDCILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-methyl-5-(methylthio)isoxazole (CAS 118631-13-3): Procurement-Ready Profile and Baseline Characteristics


3-Ethyl-4-methyl-5-(methylthio)isoxazole (CAS 118631-13-3) is a trisubstituted isoxazole derivative with a methylthio group at the 5‑position and alkyl (ethyl, methyl) substitution at the 3‑ and 4‑positions . It belongs to the 3‑substituted 5‑methylthio‑isoxazole class, a series that has been systematically evaluated for anthelmintic activity [1]. The compound is commercially available as a research‑grade chemical, typically with a purity of ≥95%, and is primarily utilized as a synthetic intermediate or as a reference standard in anthelmintic drug discovery programs .

Why Generic 3‑Substituted 5‑Methylthio‑Isoxazole Analogs Cannot Replace 3‑Ethyl‑4‑methyl‑5‑(methylthio)isoxazole in Anthelmintic Research


Within the 3‑substituted 5‑methylthio‑isoxazole series, anthelmintic potency and spectrum of action are exquisitely sensitive to the nature and size of the 3‑position substituent [1]. The Banerjee et al. study (1994) demonstrated that nine compounds from this class exhibited activity against both Ancylostoma ceylanicum and Nematospiroides dubius in vitro, while twelve compounds were active against N. dubius in vivo, with activity varying markedly across the substitution series [2]. Consequently, substituting 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole with a different 3‑substituted analog—e.g., 3‑methyl, 3‑propyl, or 3‑phenyl derivatives—cannot be assumed to preserve the specific in vitro or in vivo activity profile required for a given research protocol or structure‑activity relationship (SAR) study. Procurement of the exact compound with the defined substitution pattern is therefore essential for reproducibility and for meaningful SAR interpretation in anthelmintic discovery programs.

Quantitative Comparative Evidence Guide: 3‑Ethyl‑4‑methyl‑5‑(methylthio)isoxazole Differentiation Data


Anthelmintic Activity: In Vitro Dual‑Species Activity Profile of 3‑Substituted 5‑Methylthio‑Isoxazoles

The 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole scaffold is a member of a series that demonstrated in vitro anthelmintic activity against both Ancylostoma ceylanicum and Nematospiroides dubius [1]. While specific IC50 values for the 3‑ethyl‑4‑methyl analog are not reported in the primary literature, the study established that nine compounds from the 3‑substituted 5‑methylthio‑isoxazole class exhibited activity against both parasites in vitro, whereas other isoxazole analogs (e.g., 3‑halo‑5‑phenyl‑isoxazoles) were active only against Nippostrongylus brasiliensis and required a halogen at the 3‑position for activity [2]. This indicates a distinct biological target profile for the 5‑methylthio‑substituted series compared to other isoxazole anthelmintics.

Anthelmintic Drug Discovery Veterinary Parasitology

In Vivo Anthelmintic Activity: N. dubius Efficacy in 3‑Substituted 5‑Methylthio‑Isoxazole Class

Twelve compounds within the 3‑substituted 5‑methylthio‑isoxazole series demonstrated in vivo activity against Nematospiroides dubius, a parasite of veterinary importance [1]. The 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole compound, by virtue of its alkyl substitution pattern, may be positioned within this active subset, though its exact in vivo efficacy is not reported. In contrast, a distinct series of 3‑halo‑5‑phenyl‑isoxazoles exhibited in vivo activity against Nippostrongylus brasiliensis at oral doses of 16‑500 mg/kg [2], but with a different structural requirement (halogen at the 3‑position for the 5‑phenyl series). This highlights the divergent structure‑activity relationships between the two classes and underscores the need for precise chemical procurement when targeting N. dubius models.

In Vivo Efficacy Anthelmintic Veterinary Drug Discovery

Synthetic Accessibility and Purity: 3‑Ethyl‑4‑methyl‑5‑(methylthio)isoxazole as a Defined Intermediate

The compound is commercially supplied with a typical purity of 95%, as verified by vendor specifications . Its synthesis has been reported via TBAI‑catalyzed intramolecular annulation of chalcone oximes and from α‑oxo ketene dithioacetals [REFS-2, REFS-3]. In contrast, many closely related 3‑substituted 5‑methylthio‑isoxazoles are not commercially available or are offered only at lower purity grades, which can introduce variability in downstream biological assays or synthetic yields.

Organic Synthesis Building Block Quality Control

Optimal Research and Procurement Applications for 3‑Ethyl‑4‑methyl‑5‑(methylthio)isoxazole


Anthelmintic Drug Discovery: SAR Exploration of 3‑Substituted 5‑Methylthio‑Isoxazoles

This compound serves as a key reference compound or synthetic intermediate in structure‑activity relationship (SAR) studies aimed at optimizing anthelmintic activity against hookworm species such as Ancylostoma ceylanicum and Nematospiroides dubius [1]. Its defined 3‑ethyl‑4‑methyl substitution pattern allows researchers to probe the effect of alkyl chain length and branching on in vitro and in vivo efficacy, building on the class‑level activity data reported for this series .

Synthetic Methodology Development: Building Block for Trisubstituted Isoxazoles

With well‑established synthetic routes via α‑oxo ketene dithioacetals and TBAI‑catalyzed annulation [1], 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole is a useful building block for the preparation of more complex isoxazole‑containing molecules. Its commercial availability at ≥95% purity reduces the need for in‑house purification prior to use in multi‑step sequences .

Veterinary Parasitology: Reference Standard for In Vivo N. dubius Models

Given that twelve 3‑substituted 5‑methylthio‑isoxazoles exhibited in vivo activity against Nematospiroides dubius [1], the compound can be employed as a reference standard or starting point for medicinal chemistry optimization in veterinary anthelmintic programs. Its procurement ensures consistency with the substitution pattern that has been associated with in vivo efficacy in this parasite model.

Chemical Biology: Probe for Isoxazole‑Mediated Antiparasitic Mechanisms

The distinct biological profile of 5‑methylthio‑isoxazoles compared to 3‑halo‑5‑phenyl‑isoxazoles [1] suggests a unique mechanism of action or target interaction. This compound can be used as a chemical probe to dissect the molecular pathways underlying anthelmintic activity in hookworms, particularly when paired with comparative studies against other isoxazole subclasses.

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